3-benzyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that features a unique combination of benzyl, benzoxazin, and pyrimidoindol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazin intermediate, which is synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate . This intermediate is then coupled with a pyrimidoindol derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, known for their diverse biological activities.
Benzoxazin Derivatives: Compounds with the benzoxazin structure, often studied for their potential therapeutic effects.
Pyrimidoindol Derivatives: Compounds featuring the pyrimidoindol scaffold, explored for their unique chemical and biological properties.
Uniqueness
3-BENZYL-5-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE stands out due to its complex structure, which combines multiple bioactive moieties into a single molecule
Properties
Molecular Formula |
C28H24N4O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-benzyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C28H24N4O3/c1-19-11-12-24-23(15-19)31(13-14-35-24)25(33)17-32-22-10-6-5-9-21(22)26-27(32)28(34)30(18-29-26)16-20-7-3-2-4-8-20/h2-12,15,18H,13-14,16-17H2,1H3 |
InChI Key |
SYUVLAGRCGMCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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